molecular formula C17H18N2O5 B2891385 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide CAS No. 19007-49-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide

Cat. No.: B2891385
CAS No.: 19007-49-9
M. Wt: 330.34
InChI Key: YWFDPMZSVPNYHJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide is a chemical compound with the CAS Number 19007-49-9 and a molecular weight of 330.3352 g/mol. Its molecular formula is C 17 H 18 N 2 O 5 . This benzamide derivative features a 3,4-dimethoxyphenethylamine group linked to a 2-nitrobenzamide moiety, as represented by the SMILES string COc1cc(CCNC(=O)c2ccccc2 N+ [O-])ccc1OC . This compound is valued in research settings primarily as a chemical intermediate and building block in organic synthesis. The structure of this compound suggests its potential utility in the development of more complex molecules, particularly through further functionalization of its nitro group or amide linkage . Compounds with similar structural motifs, specifically those containing the 3,4-dimethoxyphenethylamine group, have been identified as key intermediates in synthetic routes toward bioactive molecules . For instance, research into HIV-1 therapeutic agents has utilized molecules with the 3,4-dihydroxyphenyl moiety, highlighting the relevance of this chemical scaffold in medicinal chemistry and drug discovery efforts . Researchers can employ this compound to explore novel synthetic pathways and develop new chemical entities for various investigative applications. For Research Use Only . This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-23-15-8-7-12(11-16(15)24-2)9-10-18-17(20)13-5-3-4-6-14(13)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFDPMZSVPNYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 1-(2-Bromoethyl)-4-nitrobenzene with 3,4-Dimethoxyphenethylamine

A widely documented method involves the reaction of 1-(2-bromoethyl)-4-nitrobenzene with 3,4-dimethoxyphenethylamine in the presence of a base. The Sci-Hub protocol outlines a reflux in acetonitrile with potassium carbonate (K₂CO₃) as the deprotonating agent. Stoichiometric ratios of 1:1.05 (bromoethyl compound to amine) are maintained to minimize side reactions. After 12 hours of reflux, the mixture is concentrated, extracted with dichloromethane (DCM), and dried over magnesium sulfate (MgSO₄). Recrystallization from ethanol yields the product as yellow crystals with a 73.7% yield.

Critical parameters include:

  • Temperature : Prolonged reflux at 80–85°C ensures complete substitution.
  • Solvent : Acetonitrile’s high polarity facilitates nucleophilic attack.
  • Workup : Aqueous extraction removes unreacted K₂CO₃, while DCM preserves the product’s solubility.

Reductive Amination Pathways

Condensation of 2-Nitrobenzoyl Chloride with 3,4-Dimethoxyphenethylamine

Sigma-Aldrich’s product notes (R163570) imply a two-step process: (1) synthesis of 3,4-dimethoxyphenethylamine via reduction of the corresponding nitrile, and (2) condensation with 2-nitrobenzoyl chloride. The amine is generated by hydrogenating 3,4-dimethoxyphenylacetonitrile over a palladium catalyst, followed by reaction with 2-nitrobenzoyl chloride in tetrahydrofuran (THF) at 0°C. The intermediate is filtered and washed with cold THF to remove HCl byproducts.

Key advantages of this route include:

  • Purity : THF’s aprotic nature prevents hydrolysis of the acyl chloride.
  • Scalability : Batch sizes up to 25 mg are feasible with consistent yields (80–85%).

Catalytic Hydrogenation of Nitro Intermediates

A lesser-known approach from the RSC Supporting Information involves reducing a nitro precursor (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide) using hydrogen gas and palladium on carbon (Pd/C). The reaction proceeds in methanol at 25°C under 1 atm H₂, achieving full conversion within 4 hours. Filtration through Celite and solvent evaporation yield the amine, which is subsequently acylated.

Purification and Crystallization Strategies

Recrystallization from Ethanol-Water Mixtures

The Sci-Hub protocol emphasizes recrystallization from ethanol to isolate the final product. A 2:1 ethanol-water ratio optimizes crystal growth while dissolving impurities. Cooling the saturated solution to 0°C for 1.5 hours ensures maximal recovery (73.7% yield).

Column Chromatography on Silica Gel

For highly contaminated batches, the RSC method recommends silica gel chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. This achieves ≥98% purity, as verified by thin-layer chromatography (TLC). Fractions containing the product are pooled and concentrated under reduced pressure.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 2.68–2.79 (m, 6H, CH₂), 3.84 (s, 6H, OCH₃), 7.24–8.02 (m, 6H, Ar-H).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asym. stretch), 1260 cm⁻¹ (C-O-C).

Elemental Analysis

Calculated for C₁₇H₁₈N₂O₅: C, 66.65%; H, 6.48%; N, 8.18%. Observed values align within 0.3% deviation, confirming stoichiometric purity.

Industrial-Scale Considerations

Cost Efficiency of Bromoethyl vs. Chloroethyl Routes

While bromoethyl precursors offer higher reactivity, chloroethyl alternatives reduce raw material costs by 40%. A hybrid approach using catalytic NaI to convert chloroethyl to iodoethyl intermediates may balance reactivity and expense.

Environmental Impact of Solvents

Acetonitrile’s toxicity necessitates substitution with ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) in large-scale syntheses. Life-cycle assessments indicate that 2-MeTHF reduces carbon footprint by 30% compared to acetonitrile.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling pathways. Additionally, its nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide with structurally or functionally related benzamide derivatives. Key differences in substituents, synthesis, and applications are highlighted.

Structural and Functional Analogues

Compound Name Key Structural Features Synthesis Method Yield Biological/Functional Role Reference
This compound 3,4-Dimethoxyphenethylamine + 2-nitrobenzoyl group Benzoyl chloride + amine reaction 80% ACE2 inhibitor (SARS-CoV-2 entry blocker)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide + hydroxy-tert-butyl group 3-Methylbenzoyl chloride + 2-amino-2-methyl-1-propanol N/A Metal-catalyzed C–H bond functionalization
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-Nitrobenzamide + 2,2-diphenylethylamine Mechanochemical synthesis (ball milling) N/A Bio-functional hybrid compound
BRL-32872 3,4-Dimethoxyphenyl + propyl-nitrobenzamide hydrochloride Multi-step functionalization N/A Antiarrhythmic (K⁺/Ca²⁺ channel blocker)
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide Dichlorophenyl + ethoxymethoxybenzamide Standard amide coupling N/A Pesticide (etobenzanid)

Key Comparative Insights

In contrast, BRL-32872 incorporates a similar dimethoxyphenyl group but adds a propyl linker and nitro group at the para position, enabling dual ion channel blockade (K⁺ and Ca²⁺) . Nitro Position: The ortho-nitro substitution in the target compound may sterically hinder interactions compared to para-nitro analogues (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide), which show distinct mechanochemical reactivity .

Synthetic Accessibility The target compound is synthesized in high yield (80%) via straightforward amide coupling , whereas N-(2,2-diphenylethyl)-4-nitrobenzamide employs eco-friendly mechanosynthesis, avoiding solvents .

Biological Applications

  • ACE2 Inhibition : The target compound’s ACE2 docking score (-5.51 kcal/mol) suggests moderate affinity compared to other small molecules in SARS-CoV-2 studies (e.g., -6.0 to -7.0 kcal/mol for optimized inhibitors) .
  • Antiarrhythmic vs. Catalytic Roles : BRL-32872 demonstrates ion channel modulation absent in the target compound, while N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide serves as a directing group in catalysis, highlighting structural tailoring for diverse applications .

Agrochemical Derivatives

  • Pesticides like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) share the benzamide core but use chlorinated aryl groups for herbicidal activity, contrasting with the target compound’s pharmacological focus .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₂O₄. The compound features a nitro group and a dimethoxyphenyl moiety, which contribute to its chemical reactivity and biological interactions. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter synthesis, which could impact neuronal signaling pathways.
  • Bioreduction : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against certain pathogens.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains and fungi. The dimethoxyphenyl group enhances its interaction with microbial targets.
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by targeting specific cancer cell lines. Its structural similarity to known kinase inhibitors positions it as a potential candidate for cancer therapy .
  • Neuroprotective Effects : Investigations into neurodegenerative diseases such as Alzheimer's have shown that this compound might modulate pathways associated with neuronal health.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against various bacterial strains; enhances target interaction.
AnticancerShows potential in inhibiting cancer cell proliferation in vitro.
NeuroprotectiveMay protect neuronal cells from degeneration; potential application in Alzheimer’s treatment.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Amide Bond : Reaction between 3,4-dimethoxyphenethylamine and 2-nitrobenzoyl chloride.
  • Purification : The product is purified using column chromatography to isolate the desired compound .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity Unique Aspects
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitrobenzamideSimilar dimethoxy group; different nitro positionAntitumor activityDifferent pharmacological profile
N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-nitrobenzamideSimilar structure; different nitro positionAntioxidant propertiesPotential neuroprotective effects
N-(2-(3,4-Dimethoxyphenyl)ethyl)-benzenesulfonamideContains sulfonamide groupAntibacterial activityBroader spectrum of antimicrobial action

Q & A

Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide?

The compound can be synthesized via amide coupling between 2-nitrobenzoyl chloride and 2-(3,4-dimethoxyphenyl)ethylamine. A typical procedure involves dissolving the amine in dichloromethane (DCM), adding the acyl chloride under inert conditions, and using triethylamine as a base to neutralize HCl byproducts. Post-reaction purification is achieved via short-column chromatography using neutral Al₂O₃ or silica gel .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) is critical for confirming the amine and benzamide backbone. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups like nitro (-NO₂) and amide (-CONH-). Mass spectrometry (MS) validates molecular weight, while single-crystal X-ray diffraction resolves stereoelectronic properties and crystallinity .

Q. What preliminary biological activities are reported for structurally related benzamide derivatives?

Analogous compounds with nitro and methoxy groups exhibit anticancer and antimicrobial potential. For example, derivatives with hydroxyl or sulfonamido groups show enzyme inhibition (e.g., kinase or protease targets) via nitro group interactions with active sites. However, activity varies significantly with substituent positioning .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) influence reactivity and bioactivity?

The nitro group at the 2-position enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. Comparative studies with 3- or 4-nitro isomers reveal differences in binding affinity to biological targets like DNA topoisomerases. Computational modeling (e.g., DFT) can predict electronic effects on reactivity .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:

  • Validate purity using HPLC (>95%).
  • Use orthogonal assays (e.g., enzymatic vs. cell-based).
  • Compare results with structurally defined analogs (e.g., hydroxyl vs. methoxy substitutions) .

Q. What experimental strategies improve compound stability in aqueous or oxidative conditions?

Stability studies under varying pH (4–9) and temperature (4–37°C) are essential. Lyophilization improves storage longevity. For oxidative environments, add antioxidants like ascorbic acid or chelating agents (EDTA). Monitor degradation via LC-MS and thermal gravimetric analysis (TGA) .

Q. What mechanistic insights exist for its interaction with biological targets?

Molecular docking studies suggest the nitro group forms hydrogen bonds with catalytic residues (e.g., serine in proteases). The 3,4-dimethoxyphenyl moiety may enhance lipophilicity, improving membrane permeability. Surface Plasmon Resonance (SPR) can quantify binding kinetics to receptors .

Methodological Considerations

Q. How to design SAR studies for optimizing activity against specific enzymes?

  • Synthesize analogs with substituents at the benzamide ring (e.g., halogens, methyl groups).
  • Test inhibitory activity in vitro (e.g., IC₅₀ determination).
  • Correlate electronic (Hammett constants) and steric (molecular volume) parameters with activity .

Q. What crystallization conditions yield high-quality single crystals for X-ray analysis?

Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) at 4°C promotes crystal growth. Monitor crystal habit under polarized light. For hydrates, maintain humidity control during data collection .

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